N2-METHYL-2/'-DEOXYGUANOSINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N2-Methyl-2'-deoxyguanosine and similar compounds involves complex chemical reactions. For example, 3-methyl-2'-deoxyguanosine is obtained from 2'-deoxyguanosine through a sequence that includes conversion into a tricyclic derivative followed by methylation, demonstrating a method to produce structurally related nucleosides. This process highlights the intricate steps required to achieve specific methylations of nucleosides (Golankiewicz, Ostrowski, & Folkman, 1990). Moreover, a one-step synthesis approach for O6-Methyl-2′-deoxyguanosine and related methylated nucleosides has been described, emphasizing the diversity in synthetic methods available for such modifications (Bernadou, Blandin, & Meunier, 1983).

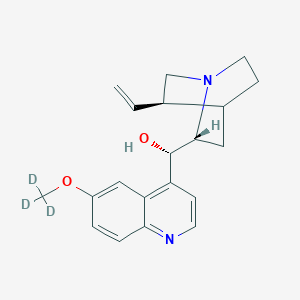

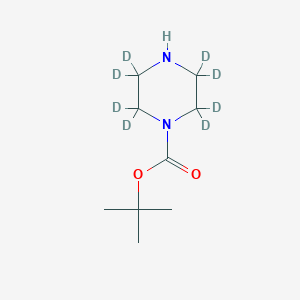

Molecular Structure Analysis

The molecular structure of N2-Methyl-2'-deoxyguanosine and its impact on nucleic acid conformation has been a subject of study. The crystal structure analysis of N2-methylguanosine, a related compound, revealed how methylation affects stacking and conformation within nucleic acids. Methylation at the N2 position leads to alterations in stacking interactions and conformation changes that are significant for understanding how such modifications influence nucleic acid structure and function (Ginell & Parthasarathy, 1978).

Chemical Reactions and Properties

The chemical behavior of N2-Methyl-2'-deoxyguanosine includes its reactivity towards other compounds and its stability. Research on N2-deoxyguanosine adducts with dietary mutagens illustrates the chemical reactivity of modified nucleosides and their potential role in mutagenesis and carcinogenesis. The synthesis of these adducts using palladium-catalyzed reactions highlights the diverse chemical interactions that modified nucleosides can undergo (Stover & Rizzo, 2004).

科学的研究の応用

Detection and Quantification of DNA Adducts

A significant application of N2-methyl-2'-deoxyguanosine in scientific research is in the detection and quantification of DNA adducts. Shields et al. (1990) developed a highly sensitive assay combining high-performance liquid chromatography and 32P-postlabeling for detecting N7-methyl-2'-deoxyguanosine, a closely related adduct, demonstrating the assay's sensitivity to one adduct in 10^7 unmodified 2'-deoxyguanosine bases. This technique enhances the detection of DNA methylated by exogenous alkylating agents, contributing to our understanding of DNA damage and repair mechanisms Shields et al., 1990.

Mechanistic Insights into DNA Adduct Formation

Research has also delved into the mechanisms of DNA adduct formation. Matsuda et al. (2007) investigated the formation of N2-ethylidene-2'-deoxyguanosine, a major DNA adduct induced by acetaldehyde, in the liver DNA of aldehyde dehydrogenase (Aldh)-2-knockout mice. This study highlighted the influence of alcohol consumption and Aldh2 genotype on DNA damage levels, providing crucial insights into the risk factors associated with adduct formation and their potential carcinogenic implications Matsuda et al., 2007.

Synthesis and Biological Implications of N2-Deoxyguanosine Adducts

Another application area is the synthesis and study of biological implications of N2-deoxyguanosine adducts. Stover and Rizzo (2004) achieved the synthesis of the minor N2-adduct of deoxyguanosine, utilizing the Buchwald-Hartwig palladium-catalyzed N-arylation reaction. This synthetic achievement provides a foundation for further biological studies to understand the mutagenic potential of dietary mutagens and their interactions with DNA Stover & Rizzo, 2004.

Influence on DNA Repair Mechanisms

Research by Yasui et al. (2001) explored the miscoding properties of N2-Me-dG, demonstrating its potential to generate G→A transition mutations. This study used a site-specifically modified oligodeoxynucleotide containing N2-Me-dG as the template in primer extension reactions, revealing preferential incorporation of the correct base opposite the lesion along with misincorporation of dTMP. The findings provide valuable insights into how N2-methyl-2'-deoxyguanosine lesions could influence DNA replication fidelity and contribute to mutagenesis Yasui et al., 2001.

将来の方向性

特性

CAS番号 |

19916-77-9 |

|---|---|

製品名 |

N2-METHYL-2/'-DEOXYGUANOSINE |

分子式 |

C11H15N5O4 |

分子量 |

281.27 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)